6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a furan ring suggests that the compound may have aromatic properties. The bromo, methoxycarbonyl, and nitrobenzoate groups would all contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromo group is a good leaving group and could be displaced in a nucleophilic substitution reaction. The nitro group is electron-withdrawing and could make the compound susceptible to electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Chemical Synthesis and Reactivity
- 6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate and similar compounds have been a focus in the field of chemical synthesis. For example, Kowalewska & Kwiecień (2008) reported on the cyclization of related alkanoic acids under classical Perkin reaction conditions to form various nitrobenzo[b]furan derivatives, highlighting the compound's relevance in synthetic organic chemistry (Kowalewska & Kwiecień, 2008).
Pharmacological Research
- Romagnoli et al. (2015) conducted studies on derivatives of benzo[b]furan, similar to the compound , for their potential in cancer treatment. They observed significant antiproliferative activity against cancer cells in culture and potent vascular disrupting properties (Romagnoli et al., 2015).
Spectroscopic Analysis and Structural Studies
- Research by Grinev et al. (1971) focused on the bromination and nitration of related benzofuran compounds, demonstrating the importance of these chemical reactions in determining the structural and spectroscopic properties of such compounds (Grinev et al., 1971).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO7/c1-9-16(18(22)25-2)12-7-15(13(19)8-14(12)26-9)27-17(21)10-3-5-11(6-4-10)20(23)24/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIDQBZKPWKGRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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